BenchChemオンラインストアへようこそ!

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester

Chiral building block Orthogonal reactivity Medicinal chemistry

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester (CAS 881683-80-3, MF C₁₆H₂₇NO₅, MW 313.39) is a non-proteinogenic, chiral α-amino acid derivative bearing an N-Boc protecting group, a C-terminal ethyl ester, a ketone at the δ-position, and a terminal alkene at the ω-position. Unlike simple Boc-amino acid esters, this compound integrates a ketone carbonyl and an olefin within a single acyclic framework, placing it at the intersection of peptide chemistry, asymmetric synthesis, and olefin metathesis strategies.

Molecular Formula C16H27NO5
Molecular Weight 313.39 g/mol
CAS No. 881683-80-3
Cat. No. B1531121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester
CAS881683-80-3
Molecular FormulaC16H27NO5
Molecular Weight313.39 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=O)CCC=C)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H27NO5/c1-6-8-9-12(18)10-11-13(14(19)21-7-2)17-15(20)22-16(3,4)5/h6,13H,1,7-11H2,2-5H3,(H,17,20)
InChIKeyGJEDAZUFCSWHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic Acid Ethyl Ester (CAS 881683-80-3) Is a Structurally Distinct Chiral Building Block for Medicinal Chemistry Procurement


(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester (CAS 881683-80-3, MF C₁₆H₂₇NO₅, MW 313.39) is a non-proteinogenic, chiral α-amino acid derivative bearing an N-Boc protecting group, a C-terminal ethyl ester, a ketone at the δ-position, and a terminal alkene at the ω-position [1]. Unlike simple Boc-amino acid esters, this compound integrates a ketone carbonyl and an olefin within a single acyclic framework, placing it at the intersection of peptide chemistry, asymmetric synthesis, and olefin metathesis strategies . Its absolute (S)-configuration at C2, established during synthesis from optically active Boc-L-pyroglutamic acid ethyl ester, is preserved throughout downstream transformations, a critical requirement for pharmaceutical intermediate procurement [2].

Why Generic (2S)-2-[(tert-Butoxycarbonyl)amino]-8-nonenoic Acid Ethyl Ester (CAS 881683-81-4) Cannot Replace the 5-Oxo Congener in Synthesis-Driven Procurement


Attempts to substitute the 5-oxo compound (CAS 881683-80-3) with its closest structural analog—(2S)-2-[(tert-butoxycarbonyl)amino]-8-nonenoic acid ethyl ester (CAS 881683-81-4), which lacks the δ-ketone—fail at the strategic level because the ketone is the essential functional handle that enables orthogonal reactivity at C5 independent of the N-Boc and ester termini [1]. The 5-oxo compound simultaneously presents three differentially reactive sites (amine after Boc deprotection, ketone, terminal alkene), whereas the deoxy analog provides only two, collapsing the accessible chemical space from three vectors of diversification to two and eliminating entire reaction manifolds—including stereoselective ketone reduction, reductive amination, Wittig olefination, and fluorination—that are pivotal in assembling HCV protease inhibitor P3 fragments and calpain modulator scaffolds . This functional-group-level distinction directly determines whether a synthetic route converges in high yield or requires costly workarounds, making the procurement choice a chemically binary decision rather than a matter of supplier preference.

Head-to-Head Quantitative Evidence: (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic Acid Ethyl Ester vs. Closest Structural Analogs


Functional Group Complement: Three Orthogonally Reactive Sites in the 5-Oxo Compound Versus Two in the Deoxy Analog (CAS 881683-81-4)

The 5-oxo compound (CAS 881683-80-3) presents three orthogonally addressable functional groups—N-Boc-amine (deprotectable to free amine), δ-ketone (reducible, aminateable, olefinatable), and terminal alkene (metathesis, dihydroxylation, hydroboration)—whereas the deoxy comparator (2S)-2-[(tert-butoxycarbonyl)amino]-8-nonenoic acid ethyl ester (CAS 881683-81-4) possesses only two (N-Boc-amine and alkene) [1]. This difference is structural, not incremental: the ketone enables C5-selective transformations that cannot be achieved on the saturated carbon chain of the deoxy analog without pre-installing a leaving group or oxidizing post hoc, adding 2–4 synthetic steps to any route that attempts to use the wrong starting material [2].

Chiral building block Orthogonal reactivity Medicinal chemistry

Synthetic Provenance: Ring-Opening of Boc-L-Pyroglutamic Acid Ethyl Ester Yields the 5-Oxo Compound with Preserved (S)-Stereochemistry at C2

The target compound is prepared by Grignard-mediated ring-opening of Boc-L-pyroglutamic acid ethyl ester (CAS 144978-12-1) with 4-bromo-1-butene in THF, achieving 75% isolated yield while fully retaining the (S)-configuration at C2 [1]. In contrast, the non-keto deoxy analog (CAS 881683-81-4) requires an additional reduction step (ketone → methylene) that introduces a separate yield penalty and requires careful control to avoid racemization at the α-center [2]. The ring-opening route provides a direct, stereochemically unambiguous entry that avoids resolution steps, which would be necessary if a racemic or incorrectly configured alternative were procured.

Asymmetric synthesis Chiral pool Ring-opening

Commercially Available Purity Benchmarking: 98% (HPLC) from Major Supplier Versus 95% Minimum Specification from Alternative Sources

Vendor-specified purity for (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester varies significantly across commercial sources, creating a procurement-relevant differentiation. Leyan (Shanghai) lists the compound at 98% purity (HPLC-guided入库指导纯度, with batch-to-batch variation caveat) , whereas AKSci specifies a minimum purity of 95% . The 3-percentage-point purity differential, while numerically modest, is consequential in the context of multi-step synthesis: a 95% purity intermediate carries up to 5% unidentified impurities that can propagate through subsequent steps, reducing the effective yield of a 4-step sequence (such as the BILN 2061 P3 assembly) by a cumulative factor that may exceed the cost differential between suppliers.

Purity specification Quality control Procurement

Physicochemical Property Profile: Computed LogP and H-Bond Parameters Enable Prediction of Chromatographic Behavior and Solubility

The compound exhibits computed physicochemical properties—XLogP3 2.3, 5 H-bond acceptors, 1 H-bond donor, 12 rotatable bonds, and topological polar surface area (TPSA) of 81.7 Ų [1]—that distinguish its chromatographic and solubility behavior from the deoxy analog (CAS 881683-81-4, MF C₁₆H₂₉NO₄, MW 299.41). The additional ketone oxygen in the 5-oxo compound increases H-bond acceptor count from 4 to 5 and alters the LogP by approximately 0.2–0.4 units (estimated), leading to measurably different retention times on reverse-phase HPLC and differential solubility in aqueous-organic solvent systems . These differences, while not dramatic in absolute terms, are sufficient to cause co-elution failure or unexpected precipitation when substitution is attempted without re-optimizing chromatographic or formulation conditions.

LogP Hydrogen bonding Chromatography

Enabling Role in HCV Protease Inhibitor BILN 2061 (Ciluprevir) P3 Fragment Assembly: 58% Overall Yield Across 4 Steps

The 5-oxo compound serves as the critical P3 acyclic intermediate in the concise 4-step synthesis of BILN 2061 (ciluprevir), the first HCV NS3 protease inhibitor to demonstrate antiviral activity in humans (up to 3-log reduction in plasma viral load) [1]. The final assembly of four fragments for BILN 2061 was achieved with an overall yield of 58% in 4 steps from P1 to the final product, and several P3-modified analogs (WX-1 to WX-5) were successfully synthesized using the same route [2]. The ketone at C5 of the intermediate is essential for stereoselective installation of the P3 substituent; the deoxy analog (CAS 881683-81-4) cannot directly participate in the ketone-dependent transformations that define this synthetic strategy, and its use would require a fundamentally different—and longer—route .

HCV NS3 protease BILN 2061 P3 building block

Application Scenarios Where (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic Acid Ethyl Ester Outperforms Closest Analogs


Synthesis of Macrocyclic HCV NS3 Protease Inhibitors via P3 Fragment Elaboration

When constructing macrocyclic HCV NS3 protease inhibitors following the BILN 2061 scaffold, the 5-oxo intermediate is indispensable for the P3 fragment. The ketone enables stereoselective reduction or reductive amination to install P3 substituents with defined stereochemistry, while the terminal alkene permits late-stage ring-closing metathesis to form the macrocycle. Using the deoxy analog (CAS 881683-81-4) would forfeit the ketone handle and force a de novo route redesign [1]. The published 4-step, 58% overall yield assembly depends on the correct starting intermediate [2].

Calpain Modulator and Cysteine Protease Inhibitor Scaffold Assembly

The compound serves as a synthon for acyclic amino acid chains bearing both a ketone and an alkene, structural motifs found in calpain modulator scaffolds described in WO2017156074A1 and related filings [1]. The 5-oxo group can be elaborated into keto-amide or keto-ester warheads that interact with the active-site cysteine of calpains and cathepsins, while the alkene provides a vector for solubility-modulating appendage attachment. The deoxy analog lacks the electrophilic ketone required for reversible covalent inhibitor design, restricting its utility in this target class [2].

Fluoro Amino Acid Synthon Production for Macrocyclic Inhibitor Optimization

In the synthesis of fluorinated amino acid building blocks for macrocyclic HCV inhibitors—as described by Nair et al. (Tetrahedron Lett. 2010, 51, 3057–3061)—the ketone at C5 serves as the anchor point for fluorination via DAST or Deoxo-Fluor mediated deoxofluorination, producing fluoro amino acids with defined stereochemistry [1]. The terminal alkene remains available for subsequent metathesis macrocyclization. The non-keto analog cannot participate in deoxofluorination chemistry, eliminating access to this entire class of fluorinated synthons [2].

Diversity-Oriented Synthesis of Non-Proteinogenic Amino Acid Libraries via Orthogonal Functionalization

The three orthogonal handles—N-Boc (acid-labile), ethyl ester (base-labile, orthogonal to Boc), δ-ketone (reductive chemistry), and terminal alkene (metathesis, cross-coupling, hydroboration)—enable sequential, protecting-group-compatible diversification that generates structurally diverse non-proteinogenic amino acids in 3–5 steps from a single procured batch [1]. This orthogonal reactivity profile is absent in simpler analogs such as Boc-L-allylglycine ethyl ester (only two handles) or Boc-L-glutamic acid ethyl ester (no alkene), making the 5-oxo compound uniquely positioned as a diversity-generating starting material for fragment-based library construction [2].

Quote Request

Request a Quote for (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.